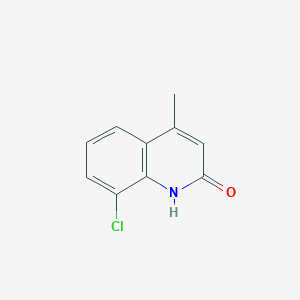

8-Chloro-4-methylquinolin-2(1H)-one

描述

Overview of Quinolone Heterocyclic Chemistry: Fundamental Structures and Broad Research Significance

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, forms the foundational structure of the quinolinone class. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comnih.gov This fusion of two distinct ring systems imparts unique electronic properties and reactivity to the molecule, making it a cornerstone in heterocyclic chemistry. numberanalytics.com Quinoline and its derivatives are weak tertiary bases, capable of forming salts with acids and undergoing reactions characteristic of both pyridine and benzene. nih.gov

The significance of the quinoline scaffold is underscored by its presence in over 200 biologically active alkaloids and numerous synthetic compounds. wikipedia.org Historically, the importance of quinoline is linked to the discovery of quinine, an alkaloid used for centuries to treat malaria. numberanalytics.com This connection spurred extensive research into quinoline derivatives, revealing a wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anti-inflammatory properties. nih.gov The versatility of the quinoline ring allows it to serve as a precursor for a vast array of complex molecules, solidifying its broad research significance. numberanalytics.com

Strategic Importance of the Quinolin-2(1H)-one Scaffold in Organic Synthesis Research

The quinolin-2(1H)-one scaffold, also known as carbostyril, is a prominent member of the quinolinone family. wikipedia.org It is the predominant tautomer in equilibrium with 2-hydroxyquinoline (B72897). wikipedia.org This structural motif is of great strategic importance in organic synthesis due to its utility as a building block for more complex molecules. Researchers have developed numerous synthetic protocols to construct and functionalize the quinolin-2(1H)-one core, highlighting its value in creating diverse chemical libraries. organic-chemistry.orgacs.org

The scaffold's importance is further demonstrated by its presence in various pharmacologically active agents. nih.gov Its ability to act as a peptide isostere has made it a valuable target in medicinal chemistry. wikipedia.org The development of efficient synthetic methods, such as palladium-catalyzed reactions and intramolecular cyclizations, has expanded the accessibility and diversity of substituted quinolin-2(1H)-ones, enabling the exploration of their potential in various scientific domains. organic-chemistry.orgnih.gov

Positioning of 8-Chloro-4-methylquinolin-2(1H)-one as a Key Research Subject

Within the extensive family of quinolinones, this compound has emerged as a compound of specific research interest. Its structure features a chlorine atom at the 8-position and a methyl group at the 4-position of the quinolin-2(1H)-one core. These substitutions are not merely decorative; they significantly influence the molecule's chemical properties and reactivity.

The primary focus of research on this compound has been its use as a synthetic intermediate. mdpi.com The chlorine atom at position 8 and the reactive center at position 4 make it a versatile precursor for a range of 4-substituted quinolin-2-ones and their thio-analogues. mdpi.com Academic studies have investigated its reactivity towards various nucleophiles, leading to the synthesis of novel derivatives with potential applications in materials science and medicinal chemistry. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54904-38-0 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol echemi.com |

| Melting Point | 230 °C echemi.com |

| Boiling Point | 373.0±42.0°C at 760 mmHg echemi.com |

| Density | 1.273±0.06 g/cm³ (Predicted) echemi.com |

| Appearance | White powder lookchem.com |

| XLogP3 | 1.9 echemi.com |

Historical Context and Evolution of Research on Substituted Quinolinones

The history of quinolinones is deeply intertwined with the study of alkaloids and the development of synthetic dyes. wikipedia.orgnumberanalytics.com The initial isolation of quinoline from coal tar in the 19th century paved the way for systematic investigation into its chemistry. numberanalytics.com Early research focused on understanding the fundamental reactivity of the quinoline nucleus and developing methods for its synthesis, such as the Skraup and Friedländer syntheses. slideshare.netorientjchem.org

The evolution of research on substituted quinolinones has been driven by the quest for new therapeutic agents. The discovery of the antibacterial activity of quinolones marked a significant turning point, leading to the development of a major class of antibiotics. wikipedia.org Over the decades, research has expanded to explore a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, often linked to specific substitution patterns on the quinolinone scaffold. nih.govorientjchem.org The development of advanced analytical and synthetic techniques has enabled the synthesis and evaluation of increasingly complex and targeted substituted quinolinones. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objective of academic inquiry into this compound is to explore its synthetic utility as a building block for more complex heterocyclic systems. mdpi.com Research efforts are directed towards understanding and exploiting the reactivity of the 4-chloro substituent. mdpi.com

Key areas of investigation include:

Nucleophilic Substitution Reactions: A significant portion of research involves reacting this compound with various nucleophiles to synthesize novel 4-substituted derivatives, such as 4-amino, 4-hydrazino, and 4-azido compounds. mdpi.com

Synthesis of Thione Analogues: Studies have explored the conversion of the 2-oxo group to a 2-thione group, leading to the formation of 4-chloro-8-methylquinoline-2(1H)-thione and subsequent investigation of its tautomeric equilibrium and reactivity. mdpi.com

Development of Novel Heterocyclic Systems: The compound serves as a starting material for the construction of more elaborate molecules with potential applications in various fields of chemical research. mdpi.commdpi.com

The overarching goal of this research is to expand the library of available quinolinone derivatives and to investigate how different substituents at the 4-position influence the properties of the resulting compounds.

Structure

3D Structure

属性

IUPAC Name |

8-chloro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUQBHSURCBJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653791 | |

| Record name | 8-Chloro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54904-38-0 | |

| Record name | 8-Chloro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Chloro 4 Methylquinolin 2 1h One

Established Synthetic Pathways for 8-Chloro-4-methylquinolin-2(1H)-one Core Formation

The synthesis of the this compound core is a multi-step process that begins with the formation of a quinolinone ring system, followed by specific halogenation and hydrolysis steps.

Precursor Synthesis and Halogenation Protocols

The direct precursor to the title compound is 4-hydroxy-8-methylquinolin-2(1H)-one. The synthesis of this compound is achieved through a well-defined sequence starting from this hydroxy-quinolinone. mdpi.comresearchgate.net

The key steps are:

Chlorination: 4-Hydroxy-8-methylquinolin-2(1H)-one (1) is treated with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction converts the hydroxyl group at C-4 and the carbonyl group at C-2 into chloro substituents, yielding 2,4-dichloro-8-methylquinoline (B1596889) (2). mdpi.comresearchgate.net

Selective Hydrolysis: The resulting 2,4-dichloro-8-methylquinoline (2) undergoes selective acid hydrolysis. By heating with dilute dichloroacetic acid, the chloro group at the C-2 position is preferentially hydrolyzed back to a carbonyl group, furnishing the target compound, this compound (3). mdpi.com

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.comresearchgate.net |

| 2 | 2,4-Dichloro-8-methylquinoline | Dilute Dichloroacetic Acid, Heat | This compound | mdpi.com |

Cyclization Reactions in Quinolinone Synthesis

The foundational quinolinone ring of the precursor, 4-hydroxy-8-methylquinolin-2(1H)-one, is typically formed through well-established cyclization reactions. While numerous methods exist for quinolinone synthesis, the Gould-Jacobs and Knorr syntheses are among the most fundamental.

The Gould-Jacobs reaction involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester. wikipedia.orgmdpi.com The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinolinone core. wikipedia.orgmdpi.comablelab.eu This method is particularly effective for anilines bearing electron-donating groups. wikipedia.org

The Knorr quinoline (B57606) synthesis is another classical method that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid or polyphosphoric acid for intramolecular cyclization. wikipedia.org The reaction proceeds via electrophilic aromatic substitution, followed by dehydration. wikipedia.org

Nucleophilic Substitution Reactions and Derivatization Strategies at C-4

The chlorine atom at the C-4 position of this compound is susceptible to nucleophilic attack, making it a versatile handle for introducing a variety of functional groups and synthesizing a library of novel quinolone derivatives. mdpi.comresearchgate.net

Amination Reactions and Formation of Amino-substituted Quinolones

The synthesis of 4-amino-8-methylquinolin-2(1H)-one from its 4-chloro precursor is achieved indirectly. The established pathway involves the formation of an azide (B81097) intermediate followed by its reduction. mdpi.comresearchgate.net

The synthetic sequence is as follows:

Azidation: this compound is reacted with sodium azide (NaN₃) to produce 4-azido-8-methylquinolin-2(1H)-one.

Staudinger Reaction: The resulting azide is treated with triphenylphosphine (B44618) (PPh₃), which forms a phosphazene intermediate. mdpi.com

Hydrolysis: Subsequent acid hydrolysis of the phosphazene yields the final product, 4-amino-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net

Hydrazination and Azidation Pathways

Direct nucleophilic substitution with hydrazine (B178648) and azide nucleophiles provides straightforward routes to 4-hydrazino and 4-azido derivatives.

Hydrazination: The reaction of this compound with hydrazine hydrate (B1144303) leads to the direct displacement of the C-4 chlorine atom, forming 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net This same hydrazino product can also be synthesized from 4-tosyloxy or 4-ethylthio-substituted quinolinones, demonstrating the viability of different leaving groups for this transformation. mdpi.com

Azidation: As mentioned previously, treatment of this compound with sodium azide in a suitable solvent like dimethylformamide (DMF) furnishes 4-azido-8-methylquinolin-2(1H)-one. mdpi.com An alternative and reportedly higher-yielding method for synthesizing the azido (B1232118) compound involves the treatment of 4-hydrazino-8-methylquinolin-2(1H)-one with nitrous acid. mdpi.com

Thiolation and Sulfanyl (B85325) Derivatizations

The C-4 chloro substituent can be readily replaced by sulfur nucleophiles, opening pathways to various sulfanyl derivatives.

Thiolation: A direct conversion to the thiol (or its tautomeric thione form) is accomplished by reacting this compound with thiourea. mdpi.comresearchgate.net The reaction, carried out under fusion conditions, yields 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.com This method provides a simple alternative to other thiation reagents like Lawesson's reagent or phosphorus pentasulfide, which can lead to mixtures of products. mdpi.com

Sulfanyl Derivatizations: Further derivatization can be achieved through S-alkylation. The 8-methyl-4-sulfanylquinolin-2(1H)-one can be treated with various alkyl halides, such as ethyl iodide or butyl iodide, in the presence of a base to yield the corresponding 4-alkylthio-8-methylquinolin-2(1H)-ones. researchgate.net Alternatively, these sulfanyl derivatives can be prepared in one pot by reacting this compound directly with an appropriate alkanethiol or thiophenol in the presence of a base like sodium ethoxide. mdpi.com

| Reaction Type | Nucleophile/Reagent | Product | Reference |

|---|---|---|---|

| Amination (via Azide) | 1. NaN₃ 2. PPh₃ 3. HCl (hydrolysis) | 4-Amino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| Hydrazination | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| Azidation | Sodium azide (NaN₃) | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| Thiolation | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| Sulfanyl Derivatization | Alkanethiol or Thiophenol, Base | 4-Alkylthio/Arylthio-8-methylquinolin-2(1H)-ones | mdpi.com |

Alkylation and Arylation Approaches at C-4

The functionalization of the methyl group at the C-4 position of the this compound scaffold is an area with limited specific literature. However, broader research into the C-H activation of methylquinolines suggests potential pathways for such transformations.

Research into rhodium-promoted C–H bond activation has shown that the position of a methyl group on the quinoline ring directs the activation to specific carbons. For instance, a methyl group at the C-4 position can direct C-H bond activation to the C-2 position. wikipedia.org While this does not directly functionalize the C-4 methyl group, it highlights the influence of substituents on the reactivity of the quinoline core.

Palladium-catalyzed reactions are also a cornerstone of C-H functionalization. While direct alkylation or arylation of the C-4 methyl group on this compound is not extensively documented, palladium-catalyzed arylation has been successfully applied to the C-4 position of the quinolin-2(1H)-one core when a suitable leaving group is present. For example, 4-aryl-2-quinolinones have been synthesized from β-(o-bromophenyl)acrylamide through a sequential Heck reaction and copper-catalyzed cyclization. researchgate.net Furthermore, palladium-catalyzed arylation/cyclization of ortho-hydroxylcinnamate ester derivatives with diaryliodonium(III) salts has been developed to prepare 4-arylcoumarins, a related heterocyclic system. researchgate.net These methods suggest that if a suitable precursor to this compound with a reactive group at the C-4 position were available, arylation could be a viable transformation.

The following table outlines potential, albeit not explicitly demonstrated, approaches for C-4 functionalization based on general methodologies for related compounds.

| Transformation | Reagents and Conditions | Potential Product |

| C-4 Methyl Arylation | Pd catalyst (e.g., Pd(OAc)₂), Aryl halide, Base, High temperature | 8-Chloro-4-(arylmethyl)quinolin-2(1H)-one |

| C-4 Methyl Alkylation | Strong base (e.g., LDA), Alkyl halide | 8-Chloro-4-(alkylmethyl)quinolin-2(1H)-one |

Functionalization and Modification at N-1 Position of the Quinolinone Core

The nitrogen atom at the N-1 position of the quinolinone core is a common site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of quinolinone scaffolds is typically achieved by reacting the parent quinolinone with an alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl chloroacetate) and dimethyl sulfate. The choice of base and solvent is crucial for the reaction's success, with combinations like potassium carbonate in acetone (B3395972) or sodium hydride in dimethylformamide (DMF) being frequently employed. researchgate.net

N-acylation introduces an acyl group to the N-1 position and is generally carried out using acyl chlorides or acid anhydrides. The reaction often requires a base to neutralize the acid generated. For N-aryl systems with reduced nucleophilicity, heating in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or using a strong base to deprotonate the nitrogen prior to adding the acyl chloride can be effective. reddit.com A copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides has also been reported, where the acyl halide serves as the donor for both the acyl and halide groups. nih.gov

Synthesis of N-Substituted Quinolone Derivatives

The synthesis of N-substituted derivatives of this compound can be accomplished through the N-alkylation and N-acylation reactions described above. These reactions lead to a diverse range of derivatives with modified electronic and steric properties.

The following table summarizes representative N-alkylation and N-acylation reactions that could be applied to this compound, based on procedures for analogous compounds.

| Reaction Type | Reagent | Base/Catalyst | Solvent | Conditions | Product |

| N-Alkylation | Ethyl chloroacetate (B1199739) | K₂CO₃ | Acetone | Reflux | 1-(Ethoxycarbonylmethyl)-8-chloro-4-methylquinolin-2(1H)-one |

| N-Acylation | Benzoyl chloride | Pyridine (B92270) | - | Heat | 1-Benzoyl-8-chloro-4-methylquinolin-2(1H)-one |

| N-Acylation | Acetic anhydride | - | - | Heat | 1-Acetyl-8-chloro-4-methylquinolin-2(1H)-one |

Regioselective Synthesis and Isomer Control in Quinolinone Research

The regioselective synthesis of quinolinones, including this compound, is predominantly governed by the Conrad-Limpach-Knorr synthesis. This method involves the condensation of an aniline with a β-ketoester. The reaction conditions, particularly temperature, play a critical role in determining the isomeric product.

The Conrad-Limpach synthesis typically proceeds by the reaction of an aniline with a β-ketoester. wikipedia.org At lower temperatures, the reaction favors the kinetically controlled product, which is the 4-hydroxyquinoline (B1666331) derivative. At higher temperatures, around 250 °C, the reaction proceeds via a thermodynamically preferred β-keto acid anilide intermediate, leading to the 2-hydroxyquinoline (quinolin-2-one) isomer. wikipedia.org The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

For the synthesis of this compound, the starting materials would be 2-chloroaniline (B154045) and an appropriate β-ketoester, such as ethyl acetoacetate. To favor the formation of the desired 2(1H)-one isomer, the reaction would need to be conducted under thermodynamic control at elevated temperatures.

The choice of acid catalyst, such as sulfuric acid or polyphosphoric acid, can also influence the reaction outcome. The regioselectivity is a crucial aspect, as the reaction of a substituted aniline can potentially lead to different positional isomers. In the case of 2-chloroaniline, cyclization can occur at either the C-6 or the C-8 position of the aniline ring relative to the amino group, which would lead to the formation of 5-chloro or 7-chloro-4-methylquinolin-2(1H)-one in addition to the desired 8-chloro isomer. Careful control of reaction conditions and purification methods are therefore essential to isolate the desired product.

Green Chemistry Approaches and Advanced Reaction Conditions in this compound Synthesis Research

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and less hazardous solvents, are being increasingly applied to the synthesis of heterocyclic compounds like quinolinones.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various quinoline and quinolinone derivatives.

Microwave irradiation can be effectively used in the Conrad-Limpach synthesis of quinolinones. For example, a microwave-assisted, one-pot synthesis of pyrazolo[1,5-a] wikipedia.orgresearchgate.netresearchgate.nettriazines, which also involves a cyclization step, has been reported to proceed in high yields with significantly reduced reaction times. nih.gov A patent has also described the microwave-assisted synthesis of 2-(1H)-quinolinones from quinolines and ethyl chloroacetate in the presence of water and ethyl acetate. reddit.com

A bismuth(III) chloride-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation has been developed, highlighting the use of a non-toxic and low-cost catalyst in a benign solvent like ethanol. nih.gov Such methodologies could be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional high-temperature methods.

The following table summarizes potential microwave-assisted conditions for the synthesis of the target compound.

| Synthetic Step | Reagents | Catalyst/Solvent | Microwave Conditions |

| Conrad-Limpach Cyclization | 2-Chloroaniline, Ethyl acetoacetate | Acid catalyst (e.g., p-TSA), High-boiling solvent or solvent-free | High temperature, Short reaction time |

| From Quinoline Precursor | 8-Chloro-4-methylquinoline, Ethyl chloroacetate | Water/Ethyl acetate | 300W, ~25-30 min |

Application of Ionic Liquids in Quinolinone Synthesis

The pursuit of environmentally benign chemical processes has led to the exploration of ionic liquids (ILs) as alternative reaction media. nih.gov Ionic liquids are salts with low melting points, often below 100°C, and are characterized by their negligible vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic compounds. nih.govorganic-chemistry.org These properties position them as "green" solvents and catalysts, addressing the limitations associated with volatile and often hazardous traditional organic solvents. organic-chemistry.org In the context of quinolinone synthesis, ionic liquids have proven to be effective promoters and recyclable media for key cyclization reactions, such as the Friedländer annulation and the Knorr synthesis. organic-chemistry.orgnih.govbenthamdirect.com

Research has demonstrated that imidazolium-based ionic liquids can effectively promote the Friedländer heteroannulation reaction to produce quinolines under mild, catalyst-free conditions. organic-chemistry.org For instance, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) was identified as a highly effective and recyclable medium for this reaction, yielding various quinolines in excellent purity and yields. organic-chemistry.orgnih.gov This approach highlights the dual role of the ionic liquid as both a solvent and a promoter for the regiospecific synthesis. organic-chemistry.org Similarly, acidic ionic liquids like ethylammonium (B1618946) nitrate (B79036) have been successfully used as both catalyst and reaction medium for the Friedländer annulation at moderate temperatures. benthamdirect.com

A particularly relevant application is the use of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [Bmim]OH, as a catalyst in the Knorr cyclization to produce substituted 4-methylquinolin-2(1H)-ones. scispace.comcapes.gov.br This method involves the cyclization of corresponding acetoacetanilides. scispace.comsciforum.net The synthesis of various substituted 4-methylquinolin-2(1H)-ones has been achieved by the one-pot reaction of substituted anilines with ethyl acetoacetate, using [Bmim]OH as the catalyst. scispace.com This process is efficient and serves as a green alternative to classical methods that often require harsh acidic conditions, such as using polyphosphoric acid. scispace.comsemanticscholar.org

While direct synthesis of this compound using this specific method is not explicitly detailed in the cited literature, the established protocol for other substituted analogues strongly supports its applicability. The synthesis would proceed via the Knorr cyclization of 3-oxo-N-(2-chlorophenyl)butanamide in the presence of [Bmim]OH. The ionic liquid facilitates the reaction, and after completion, the product can be isolated, and the ionic liquid can potentially be recycled. scispace.comcapes.gov.br

The table below summarizes the findings for the synthesis of various substituted 4-methylquinolin-2(1H)-ones using [Bmim]OH, illustrating the versatility of this ionic liquid-based methodology. scispace.com

| Substituent | Starting Aniline | Product |

| H | Aniline | 4-methylquinolin-2(1H)-one |

| 6-CH₃ | p-Toluidine | 4,6-dimethylquinolin-2(1H)-one |

| 8-CH₃ | o-Toluidine | 4,8-dimethylquinolin-2(1H)-one |

| 6-OCH₃ | p-Anisidine | 6-methoxy-4-methylquinolin-2(1H)-one |

| 6-Cl | 4-Chloroaniline | 6-chloro-4-methylquinolin-2(1H)-one |

This methodology underscores the potential of ionic liquids to facilitate cleaner and more efficient synthetic routes to key heterocyclic structures like this compound. scispace.com

Structural Elucidation and Spectroscopic Characterization of 8 Chloro 4 Methylquinolin 2 1h One and Its Analogues

Comprehensive Spectroscopic Analysis Techniques

A suite of spectroscopic methods is indispensable for the structural elucidation of organic molecules. Each technique provides unique insights into the molecular framework, and their combined application allows for a robust and detailed characterization of compounds like 8-Chloro-4-methylquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For instance, in a related compound, 4-chloro-8-methyl-N-(2-hydroxyethyl)quinoline-3-carboxamide, the methyl group protons appear as a singlet at δ 2.81 ppm. mdpi.com The aromatic protons exhibit characteristic splitting patterns and chemical shifts, such as a triplet at δ 7.58 ppm and doublets at δ 7.66 and 8.15 ppm, which are crucial for assigning their positions on the quinoline (B57606) ring. mdpi.com In the case of 8-methylquinolin-2(1H)-one, the methyl protons are observed at δ 2.54 ppm. rsc.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. In 8-methylquinolin-2(1H)-one, the methyl carbon resonates at δ 16.86 ppm, while the carbonyl carbon (C2) is found at δ 163.45 ppm. rsc.org The various aromatic carbons appear in the range of δ 119-141 ppm, with their specific shifts influenced by the substituents. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, further confirming the structural assignments made from 1D NMR spectra.

Table 1: ¹H and ¹³C NMR Data for Selected Quinolinone Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 8-methylquinolin-2(1H)-one | CDCl₃ | 10.02 (s, 1H, NH), 7.79 (d, J = 9.5 Hz, 1H), 7.44 (d, J = 7.8 Hz, 1H), 7.37 (d, J = 7.3 Hz, 1H), 7.14 (t, J = 7.6 Hz, 1H), 6.69 (d, J = 9.5 Hz, 1H), 2.54 (s, 3H, CH₃) | 163.45, 141.35, 136.88, 131.84, 126.09, 123.23, 122.29, 121.40, 119.70, 16.86 | rsc.org |

| 4-methylquinolin-2(1H)-one | CDCl₃ | 12.88 (s, 1H, NH), 7.68 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 6.0 Hz, 2H), 7.31 – 7.15 (m, 1H), 6.61 (s, 1H), 2.52 (s, 3H, CH₃) | 164.56, 149.34, 138.29, 130.50, 124.35, 122.49, 120.43, 116.74, 19.19 | rsc.org |

| 8-methoxyquinolin-2(1H)-one | CDCl₃ | 9.43 (s, 1H, NH), 7.74 (d, J = 9.5 Hz, 1H), 7.22 – 7.08 (m, 2H), 6.99 (d, J = 9.1 Hz, 1H), 6.68 (d, J = 9.5 Hz, 1H), 3.99 (s, 3H, OCH₃) | 162.15, 145.56, 140.46, 128.54, 122.53, 122.21, 120.01, 119.58, 110.16, 56.02 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

IR Spectroscopy: In the IR spectrum of a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, characteristic stretching vibrations are observed for the N-H group (a broad band from 3000-3200 cm⁻¹), the ester C=O group (1732 cm⁻¹), and the lactam C=O group (1659 cm⁻¹). mdpi.com The C-O stretching vibrations are seen at 1236 and 1085 cm⁻¹, and the C-Cl stretch appears at 740 cm⁻¹. mdpi.com For 4-chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline, the sulfanyl (B85325) group (–SH) shows an absorption band around 2730 cm⁻¹, and the –NH group exhibits bands at 3340 and 3430 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For instance, in a study of flurazepam, a strong absorption near 1680 cm⁻¹ in the IR spectra was attributed to the C=O stretching mode. nih.gov This technique is particularly useful for analyzing symmetric vibrations and skeletal modes that may be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (GC-MS, LC-MS, HRMS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

GC-MS and LC-MS: These hyphenated techniques are used to separate components of a mixture before mass analysis, ensuring that the mass spectrum corresponds to a pure compound.

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. For example, the HRMS of 8-methylquinolin-2(1H)-one shows a calculated m/z of 160.0757 for [M+H]⁺, with a measured value of 160.0781. rsc.org This level of accuracy is essential for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are related to its conjugated system. Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines exhibit characteristic absorption bands in the UV-Vis spectrum. For example, one such complex in DMSO shows absorption maxima (λ_max) at 268, 312, 380, 523, 585, and 701 nm. mdpi.com The stability of these complexes in solution can also be monitored over time using UV-Vis spectroscopy. mdpi.com

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. nih.gov

Determination of Crystal Packing and Unit Cell Parameters

Single-crystal X-ray diffraction analysis allows for the determination of the crystal system, space group, and unit cell dimensions. For the related compound 3-Chloro-4-methylquinolin-2(1H)-one, it crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The unit cell parameters were determined to be a = 3.9361 Å, b = 12.9239 Å, c = 17.1019 Å, and β = 100.197°. nih.govresearchgate.net

The crystal packing of this analogue reveals that adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, forming dimers. nih.govresearchgate.net These dimers are further stabilized by weak π–π stacking interactions between the benzene (B151609) and quinoline rings, with a centroid–centroid distance of 3.7622 Å. nih.govresearchgate.net Similarly, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate shows a one-dimensional supramolecular network stabilized by hydrogen bonding interactions with water molecules. mdpi.com

Table 2: Crystallographic Data for 3-Chloro-4-methylquinolin-2(1H)-one

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO | nih.govresearchgate.net |

| Molecular Weight | 193.62 | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.9361 (2) | nih.gov |

| b (Å) | 12.9239 (6) | nih.gov |

| c (Å) | 17.1019 (7) | nih.gov |

| β (°) | 100.197 (4) | nih.gov |

| Volume (ų) | 856.23 (7) | nih.gov |

| Z | 4 | nih.govresearchgate.net |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal structures of quinolin-2(1H)-one derivatives are significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking. In the crystalline state of 3-Chloro-4-methylquinolin-2(1H)-one, a close analogue of the title compound, molecules form inversion dimers. nih.govresearchgate.net These dimers are linked by pairs of N—H⋯O hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.govresearchgate.net This robust hydrogen-bonding network is a primary organizing force in the crystal lattice.

In the thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, the hydrogen bonding pattern shifts to N—H⋯S interactions, which are fundamental to its crystal packing. nih.govmdpi.com The sulfur atom, being a softer and more polarizable acceptor than oxygen, influences the geometry and strength of these interactions. In quinoline-2(1H)-thione itself, molecules form dimers through N—H⋯S=C hydrogen bonds, and these dimers then associate into layers via the stacking of the ring systems. nih.gov

Other non-covalent interactions can also play a role. For instance, in certain chloro-substituted quinolones, short C–Cl⋯O contacts, which can be classified as halogen bonds, have been observed, further stabilizing the molecular arrangement. mdpi.com The interplay of these varied interactions dictates the supramolecular architecture of these compounds. rsc.org

Table 1: Intermolecular Interaction Data for Quinolin-2(1H)-one Analogues

| Compound | Interaction Type | Description | Geometric Parameter (Å) |

|---|---|---|---|

| 3-Chloro-4-methylquinolin-2(1H)-one | N—H⋯O Hydrogen Bond | Forms inversion dimers with R2(2)(8) ring motif | - |

| 3-Chloro-4-methylquinolin-2(1H)-one | π–π Stacking | Between benzene and quinoline rings | Centroid-centroid distance = 3.7622 (12) |

| Quinoline-2(1H)-thione | N—H⋯S Hydrogen Bond | Forms dimers | - |

| Quinoline-2(1H)-thione | π–π Stacking | Association of dimers into layers | - |

Conformational Analysis in the Crystalline State

The conformation of the quinolin-2(1H)-one scaffold in the solid state is typically characterized by a high degree of planarity. X-ray diffraction studies of 3-Chloro-4-methylquinolin-2(1H)-one show that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation for the 13 non-hydrogen atoms of just 0.023 Å. nih.govresearchgate.net This planarity is expected for the fused aromatic ring system.

However, slight deviations from perfect planarity can occur. For example, in the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one, the fused rings exhibit a slight bend of 2.37(5)° between the plane of the pyridone ring and the benzene ring. helsinki.fi These minor conformational adjustments are often the result of accommodating the strains of crystal packing forces and optimizing intermolecular interactions.

Table 2: Crystallographic Data for 3-Chloro-4-methylquinolin-2(1H)-one

| Parameter | Value |

|---|---|

| Molecular Formula | C10H8ClNO |

| Molecular Weight | 193.62 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.9361 (2) |

| b (Å) | 12.9239 (6) |

| c (Å) | 17.1019 (7) |

| β (°) | 100.197 (4) |

| Volume (ų) | 856.23 (7) |

| Z | 4 |

Data sourced from crystallographic studies. nih.govresearchgate.net

Tautomerism and Dynamic Behavior of Quinolin-2(1H)-one Systems

Quinolin-2(1H)-one and its derivatives are capable of existing in different tautomeric forms, a phenomenon that significantly affects their chemical properties and dynamic behavior. The most common form is the lactam (keto) tautomer, quinolin-2(1H)-one, which is generally in equilibrium with its lactim (enol) form, 2-hydroxyquinoline (B72897). For the parent compound, the lactam form is the major tautomer. wikipedia.org

Thiol-Thione Tautomerism Studies

When the oxygen atom at the C2 position is replaced by a sulfur atom, a similar tautomeric equilibrium, known as thiol-thione or thiolactam-thiolactim tautomerism, is established between quinoline-2(1H)-thione (the thione form) and quinoline-2-thiol (B7765226) (the thiol form). mdpi.comnih.gov

Theoretical and experimental studies on related heterocyclic systems like 2-mercaptopyridine (B119420) indicate that the thione tautomer is generally favored. stackexchange.com The stability of the thione form is attributed to several factors. While both tautomers can feature an aromatic ring in certain resonance contributors, the thione form allows for a charge-separated resonance structure where the negative charge resides on the sulfur atom. stackexchange.com Sulfur's larger size and greater polarizability stabilize the negative charge more effectively than a nitrogen atom, making the thione a more stable contributor compared to the charged resonance structures of the thiol form. stackexchange.com

Furthermore, the environment plays a crucial role. In accordance with observations on similar systems, polar solvents and self-association through hydrogen bonding tend to shift the equilibrium significantly toward the thione form. researchgate.net In contrast, the thiol form may predominate in dilute solutions of nonpolar solvents. researchgate.net

Experimental Characterization of Tautomeric Forms

Several spectroscopic techniques are employed to experimentally characterize and quantify the tautomeric equilibrium in quinolinone systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. In a study of 4-chloro-8-methylquinoline-2(1H)-thione in DMSO-d6, ¹H-NMR spectroscopy revealed the existence of the thiolactam-thiolactim equilibrium. mdpi.com The presence of two distinct chemical shifts for the acidic proton (exchangeable with deuterium) confirmed the dynamic equilibrium between the two tautomers in solution, with the thione (thiolactam) form being predominant in a 3:2 ratio. mdpi.com For lactam-lactim tautomerism, ¹³C-NMR is also highly informative. The chemical shift of the carbonyl carbon (C2 or C4) is a reliable indicator; a signal above 170 ppm is characteristic of the keto (oxo) form. researchgate.net

X-ray Crystallography provides definitive evidence of the tautomeric form present in the solid state. Analysis of quinoline-2(1H)-thione crystals showed that the molecule crystallizes exclusively as the thione tautomer. nih.gov

UV-Vis Spectroscopy can also be used to study tautomerism, as the different tautomers possess distinct chromophores that absorb at different wavelengths. Studies on 2-mercaptopyridine have shown that the thione form has characteristic absorbance bands that can be monitored to observe shifts in the tautomeric equilibrium under different conditions, such as solvent polarity or upon standing, where the thiol form may be oxidized to a disulfide. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-methylquinolin-2(1H)-one |

| 4-Methylquinoline |

| Quinolin-2(1H)-one |

| Quinoline-2(1H)-thione |

| 4-Chloro-8-methylquinoline-2(1H)-thione |

| 4-Hydroxy-1-methylquinolin-2(1H)-one |

| 2-Hydroxyquinoline |

| Quinoline-2-thiol |

Structure Activity Relationship Sar Research on 8 Chloro 4 Methylquinolin 2 1h One Derivatives in Research Models

Rational Design Principles for Structural Modification

The rational design of derivatives of the 8-Chloro-4-methylquinolin-2(1H)-one scaffold is guided by established medicinal chemistry principles. A primary strategy involves the creation of hybrid molecules, where the quinoline (B57606) core is combined with other pharmacologically active moieties to potentially yield compounds with enhanced efficacy or novel mechanisms of action. nih.gov The modification of the quinoline scaffold itself is a key aspect of this design process, affecting properties such as bioavailability and toxicity. nih.gov

Key design principles include:

Isosteric Replacement: Substituting atoms or groups with others that have similar size, shape, and electronic properties to probe their importance for biological activity.

Bioisosteric Replacement: Exchanging functional groups to modulate physicochemical properties like lipophilicity, pKa, and hydrogen bonding capacity, which can improve pharmacokinetic profiles. acs.org

Side Chain Modification: Altering the length and flexibility of side chains attached to the quinoline nucleus. Studies on related 4-aminoquinolines have shown that even minor changes in side chain length can significantly impact activity against resistant biological targets. nih.gov

Introduction of Lipophilicity: Incorporating long alkyl chains or other lipophilic groups can be designed to increase the compound's ability to cross biological membranes, a strategy that has been explored with related fluoroquinolones. researchgate.net

A central theme in the rational design of these compounds is the influence of the chlorine atom at the C-8 position of the quinolone ring, which is studied for its effect on antimicrobial or other biological activities. researchgate.net The goal is to develop molecules that can circumvent resistance mechanisms observed with existing drugs. nih.gov

Methodologies for Investigating Structure-Biological Interaction Relationships

To elucidate the relationship between a molecule's structure and its biological effect, researchers employ a combination of synthetic chemistry and biological screening.

The synthesis of a library of analogues is fundamental to SAR studies. For the quinolinone core, this involves targeted reactions at various positions. Research on the closely related 4-chloro-8-methylquinolin-2(1H)-one demonstrates that the chlorine at the 4-position is a versatile handle for nucleophilic substitution reactions. mdpi.com This allows for the introduction of a wide array of functional groups, including:

Hydrazino groups

Azido (B1232118) moieties

Various amino derivatives mdpi.com

The synthesis often starts from commercially available materials like 8-hydroxy-2-methylquinoline, which can be modified through reactions such as alkyl halide substitution or oxidation to create key intermediates. nih.gov For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one itself can be achieved by heating its 2,4-dichloroquinoline (B42001) precursor in dilute dichloroacetic acid. mdpi.com These synthetic routes enable the creation of diverse sets of compounds where specific parts of the molecule are altered one at a time to systematically probe their contribution to biological activity.

Table 1: Examples of Systematic Modifications on Related Quinolone Scaffolds

| Starting Material | Reagent(s) | Position(s) Modified | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | C4 | Sulfanyl (B85325) | mdpi.com |

| 7-Substituted-4-chloro-quinoline | N,N-Dimethyl-ethane-1,2-diamine | C4 | Substituted amine | nih.gov |

| 8-Hydroxy-2-methylquinoline | Alkyl halide | C8-OH | Alkoxy | nih.gov |

Once synthesized, the derivatives are subjected to a battery of in vitro assays to determine their biological activity. High-Throughput Screening (HTS) is often employed to rapidly assess large libraries of compounds against specific targets. nih.gov

Common in vitro screening strategies include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit a specific enzyme crucial for a pathogen's survival or a disease process. For example, quinolones have been screened against NADH:menaquinone oxidoreductase (Ndh) of Mycobacterium tuberculosis. nih.govacs.org

Whole-Cell Activity Assays: Compounds are tested for their ability to inhibit the growth of whole organisms, such as bacteria or fungi. annexpublishers.com This provides a more holistic view of a compound's potential, accounting for cell permeability and metabolism.

Cytotoxicity Assays: To assess potential as anticancer agents, derivatives are tested against various cancer cell lines (e.g., K562, T47D, MCF7, MDA-MB468) using methods like the MTS or MTT assay. nih.govnih.gov These assays measure the concentration at which the compound inhibits cell growth by 50% (GI₅₀ or IC₅₀). nih.gov

Mechanism of Action Assays: To understand how a compound works, specific assays are used. For antimalarial quinolines, for example, the inhibition of β-hematin formation is a key indicator of their mode of action, suggesting interference with the parasite's heme detoxification process. nih.gov

Table 2: Examples of In Vitro Screening Assays for Quinolone Derivatives

| Assay Type | Target/Cell Line | Purpose | Example Finding | Reference |

|---|---|---|---|---|

| Enzyme Assay | M. tuberculosis Ndh | Identify inhibitors of the bacterial respiratory chain | Quinolones identified as promising hits. | nih.gov |

| Cytotoxicity Assay | MDA-MB468 (Breast Cancer) | Evaluate anticancer potential | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as highly active. | nih.gov |

| Mechanism Assay | β-hematin formation | Investigate antimalarial mode of action | Synthesized 4-aminoquinolines interacted with heme. | nih.gov |

Computational Approaches to Predicting Biological Interaction Profiles

Computational methods are indispensable tools in modern drug discovery, allowing for the prediction of biological activity and the prioritization of compounds for synthesis and testing. ekb.eg

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netekb.eg This method helps to understand the interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. researchgate.net

The process typically involves:

Generating 3D structures of the quinolinone derivatives. researchgate.net

Obtaining the 3D crystal structure of the biological target (e.g., an enzyme like DNA gyrase or a protein receptor) from a database like the Protein Data Bank. fortunejournals.com

Using docking algorithms (e.g., AutoDock Vina, GOLD, Glide) to fit the ligands into the target's binding site. ekb.egfortunejournals.com

Evaluating the resulting poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The score helps to rank different derivatives and predict their relative potency. researchgate.netfortunejournals.com

For 8-chloro-quinolone compounds, docking studies have been used to correlate predicted binding affinities with experimentally observed antimicrobial activity against targets like Staphylococcus aureus. researchgate.net These simulations provide valuable insights into how modifications to the quinolinone scaffold might enhance or diminish binding to a specific biological target.

When the 3D structure of the biological target is unknown, ligand-based methods like pharmacophore modeling are employed. nih.gov A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov

The development of a pharmacophore model involves:

Selecting a "training set" of molecules with known biological activity. nih.govnih.gov

Identifying common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are essential for activity. nih.gov

Generating a 3D arrangement of these features, which serves as a template or query. nih.gov

Using this pharmacophore model to screen virtual databases of compounds to identify new molecules that match the model and are therefore likely to be active. nih.gov

This approach is a cornerstone of virtual screening and has been successfully used to identify novel inhibitors for various targets. ekb.egnih.gov For derivatives of this compound, this technique can guide the design of new analogues by ensuring they possess the necessary features for the desired biological interaction.

Elucidation of Molecular Mechanisms in Research Systems

The functional effects of this compound derivatives are intrinsically linked to their interactions with biological macromolecules. Research has focused on identifying these molecular targets and understanding the nature of the subsequent interactions to clarify the mechanisms of action within controlled research systems.

Investigation of Compound Interactions with Macromolecular Structures

Derivatives of the this compound scaffold have been shown to interact with a variety of macromolecular structures, primarily enzymes, which are often implicated in disease pathways. The quinoline core acts as a versatile scaffold, and modifications to its structure can direct its derivatives toward specific biological targets. nih.gov

For instance, hybrid molecules combining a chloroquinoline structure with a benzenesulfonamide (B165840) moiety have been investigated for their interaction with the PI3K enzyme. nih.gov Molecular docking simulations suggest that these compounds can fit within the enzyme's active site, indicating a potential mechanism of action through enzyme inhibition. nih.gov Similarly, other quinoline derivatives have been studied for their binding to the active site of Methionine Synthase. researchgate.net

In the context of antimicrobial research, derivatives of the related 4-hydroxy-2-quinolone scaffold have been noted for their potential to form hydrophobic interactions within the binding pocket of MurE ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov Furthermore, complex quinolone derivatives tethered to triazole linkers have been associated with interactions involving key proteins in apoptotic pathways, such as caspases (Caspase-3, -8, -9), Cytochrome C, BAX, and Bcl-2. nih.gov The crystal structure of related quinolinone compounds reveals the potential for intermolecular hydrogen bonding (specifically N-H···O bonds) and π–π stacking interactions, which are fundamental to how these molecules engage with macromolecular surfaces. nih.govnih.govresearchgate.net

| Derivative Class | Macromolecular Target/Interaction | Research Context | Reference |

|---|---|---|---|

| Chloroquinoline-benzenesulfonamide hybrids | PI3K Enzyme | Anticancer research | nih.gov |

| Pyrano quinoline derivatives | Methionine Synthase | Anticancer research | researchgate.net |

| 4-Hydroxy-2-quinolone derivatives | MurE Ligase (hydrophobic interactions) | Antimicrobial research | nih.gov |

| Quinolone-triazole conjugates | Caspases, Cytochrome C, BAX, Bcl-2 | Apoptosis studies | nih.gov |

| General quinolinone core | N-H···O hydrogen bonds, π–π stacking | Crystallographic studies | nih.govnih.gov |

Understanding Binding Modes and Affinities in Model Systems

Molecular docking is a computational technique widely used to predict and analyze the binding of ligands to macromolecular targets. amazonaws.com This in silico approach has been instrumental in elucidating the binding modes of this compound derivatives. Studies often employ tools like AutoDock Vina to simulate the interaction between the small molecule and the target protein's active site. amazonaws.com

These simulations help to visualize how a compound orients itself within a binding pocket and identify the specific intermolecular forces that stabilize the complex. Key interactions frequently observed include hydrogen bonds, where the quinolinone's amide or other introduced functional groups can act as donors or acceptors, and hydrophobic interactions with nonpolar residues in the target protein. nih.govekb.eg

For example, the docking of chloroquinoline-sulfonamide derivatives into the PI3K enzyme's active site revealed specific binding patterns. nih.gov Similarly, studies on pyrano quinoline derivatives with Methionine Synthase have been performed to determine their probable binding models. researchgate.net The binding affinity, often expressed as a negative value in kcal/mol, quantifies the strength of the interaction, with lower values indicating a more stable complex. amazonaws.comekb.eg This data is critical for ranking potential lead compounds and guiding further structural modifications.

| Derivative Series | Target Protein | Docking Software/Method | Observed Interactions | Reference |

|---|---|---|---|---|

| Pyrazol-1-yl quinolines | S. aureus proteins | AutoDock Vina | Hydrogen bonding, hydrophobic interactions | amazonaws.com |

| Chloroquinoline-benzenesulfonamides | PI3K | Molecular Docking | Binding within active site | nih.gov |

| Pyrano quinolines | Methionine Synthase | Molecular Docking | Determination of binding model | researchgate.net |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | NQO1 Protein | Molecular Docking | Analysis of ligand arrangement in active site | nih.gov |

Identification of Key Structural Features for Modulating Biological Responses in Research Paradigms

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural motifs within a molecule contribute to its biological activity. For derivatives of this compound, SAR analysis has identified several key features that can be tuned to modulate their effects in research models.

The quinolinone nucleus itself is a privileged scaffold, but its activity is significantly influenced by the nature and position of its substituents. nih.gov Key areas of modification include:

Halogenation: The presence and position of a chloro group are critical. Studies on related quinolines have shown that a chloro group at the C6 or C8 position can be important for activity or bioavailability. semanticscholar.orgresearchgate.netresearchgate.net Halogenation can also increase the lipophilicity of the molecule, which may influence its ability to cross biological membranes. semanticscholar.org

Substituents at C4: The methyl group at the C4 position is a common feature, but modifications at this or adjacent positions can alter activity. The synthesis of derivatives with different groups at C4, such as amino, hydrazino, or sulfanyl groups, provides a route to new compounds with potentially different biological profiles. mdpi.comresearchgate.net

Side Chains and Linkers: The attachment of various side chains or functional groups, often via linkers, is a common strategy to enhance or target activity. For example, incorporating a benzenesulfonamide moiety can direct the molecule towards specific enzymes like PI3K. nih.gov In antimicrobial research, the length of an alkyl side chain has been shown to be a determining factor for activity. nih.gov

Hybrid Molecules: Combining the quinolinone scaffold with other biologically active moieties, such as triazoles or 1,4-naphthoquinones, can result in hybrid compounds with complementary or novel activities. nih.govnih.gov

Interestingly, SAR studies have revealed that similar structural requirements can apply across different biological activities. For instance, research has shown that the SAR for antiprion activity in some quinoline derivatives closely resembles the SAR for antimalarial activity, suggesting that these compounds may interact with overlapping molecular targets or pathways in different organisms. nih.gov

| Structural Feature | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Chloro Group | C6 / C8 | Can be critical for biological activity and bioavailability. | semanticscholar.orgresearchgate.netresearchgate.net |

| Halogenation (general) | Various | Increases lipophilicity. | semanticscholar.org |

| Benzenesulfonamide Moiety | Attached to core | Confers activity against PI3K. | nih.gov |

| Alkyl Side Chain | Attached to core | Chain length influences antimicrobial potency. | nih.gov |

| Hydroxyl Group | C8 (on related scaffolds) | Position affects antifungal activity. | semanticscholar.org |

| Triazole Linker | Connecting quinolone units | Creates complex molecules with antiproliferative activity. | nih.gov |

Role and Applications of 8 Chloro 4 Methylquinolin 2 1h One As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The primary and most well-documented application of 8-Chloro-4-methylquinolin-2(1H)-one lies in its role as a versatile starting material for the synthesis of diverse libraries of 4-substituted quinolin-2(1H)-ones. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the generation of novel heterocyclic scaffolds.

Research has demonstrated that this compound can be synthesized from 4-hydroxy-8-methylquinolin-2(1H)-one through chlorination. This key intermediate then serves as a platform for various chemical transformations. For instance, nucleophilic substitution reactions with different nucleophiles lead to a variety of 4-substituted derivatives.

A notable study by Ismail, Abass, and Hassan in 2000 detailed the synthesis of several 4-substituted-8-methylquinolin-2(1H)-ones from this compound. These reactions showcase the compound's utility in creating a library of molecules with potential biological activities. The following table summarizes some of the key transformations:

| Nucleophile | Resulting Functional Group at C4 | Reference |

| Thiourea | Sulfanyl (B85325) (-SH) | uni-konstanz.de |

| Hydrazine (B178648) | Hydrazino (-NHNH2) | uni-konstanz.de |

| Sodium Azide (B81097) | Azido (B1232118) (-N3) | uni-konstanz.de |

| Amines | Amino (-NHR) | nih.gov |

These reactions highlight the ease with which the 4-position can be functionalized, providing a straightforward entry into a diverse chemical space. The resulting substituted quinolinones can then be further modified to expand the library of compounds.

Development of Novel Synthetic Routes Utilizing the Quinolinone Scaffold

The reactivity of this compound has not only enabled the synthesis of diverse compound libraries but has also spurred the development of novel synthetic methodologies. The quinolinone core serves as a robust scaffold upon which complex molecular architectures can be built.

For example, the 4-chloro group can be displaced by a variety of nucleophiles under different reaction conditions, allowing for the exploration of new synthetic strategies. The work by Ismail and colleagues demonstrated that the 4-chloro group can be substituted with sulfur, nitrogen, and oxygen nucleophiles, providing access to a range of new 4-substituted 2-quinolinones and their thione analogues. uni-konstanz.de

The development of these synthetic routes is significant as it provides chemists with a reliable toolkit for accessing a broad spectrum of quinolinone derivatives. These derivatives are of interest due to the prevalence of the quinolinone scaffold in many biologically active compounds. nih.govnih.gov

Intermediate for the Creation of Complex Polycyclic Systems

While direct reports on the synthesis of complex polycyclic systems starting from this compound are limited, its role as a versatile intermediate suggests its high potential in this area. The functionalized derivatives obtained through nucleophilic substitution at the 4-position can serve as precursors for subsequent intramolecular cyclization reactions, leading to the formation of fused polycyclic systems.

For instance, a 4-amino substituted derivative could potentially undergo a cyclization reaction with an appropriate functional group on the substituent to form a new fused ring. Similarly, a 4-sulfanyl derivative could be used in a variety of cyclization strategies to create sulfur-containing polycyclic compounds.

The synthesis of fused tetracyclic systems containing a quinoline (B57606) nucleus is an area of active research due to the significant biological properties of these compounds. researchgate.net The derivatives of this compound represent promising starting points for the exploration of novel routes to such complex polycyclic architectures. For example, the synthesis of pyrano[3,2-c]quinolone derivatives has been achieved from 4-hydroxyquinolones, highlighting the potential for similar cyclizations with derivatives of this compound. researchgate.net

Contribution to Materials Science Research: Fluorescent Dyes and Optoelectronic Applications

Although specific studies detailing the use of this compound in fluorescent dyes and optoelectronics are not widely reported, the broader class of quinoline and quinolinone derivatives is well-known for its valuable photophysical properties. drugdiscoverychemistry.com These compounds often exhibit fluorescence, and their emission characteristics can be tuned by modifying the substituents on the quinoline ring. bldpharm.com

Derivatives of 8-hydroxyquinoline, a close structural relative, are extensively used as ligands in the synthesis of metal complexes for organic light-emitting diodes (OLEDs). drugdiscoverychemistry.combldpharm.com The introduction of different functional groups onto the quinolinone scaffold, which can be readily achieved from this compound, offers a pathway to new materials with tailored electronic and optical properties.

The potential for developing novel fluorescent dyes and optoelectronic materials from derivatives of this compound is therefore significant. The systematic variation of substituents at the 4-position could lead to the discovery of new compounds with interesting photophysical properties suitable for applications in materials science.

Design of Chemical Probes and Tools for Biological Research Studies

The quinolinone scaffold is a common feature in many biologically active molecules, making its derivatives attractive candidates for the development of chemical probes and tools for biological research. nih.govmdpi.com While there is a lack of specific reports on the use of this compound for this purpose, its utility as a versatile building block suggests its potential in this arena.

Chemical probes are essential for studying biological processes, and the ability to synthesize a library of related compounds with varying properties is crucial for probe development. The diverse functional groups that can be introduced at the 4-position of the this compound scaffold provide a means to systematically alter the properties of the resulting molecules, such as their solubility, cell permeability, and target-binding affinity.

For example, a fluorescent tag could be attached to the quinolinone core to create a fluorescent probe for imaging biological targets. Alternatively, a reactive group could be incorporated to allow for covalent labeling of proteins or other biomolecules. The development of such tools from the derivatives of this compound could provide valuable insights into various biological systems.

常见问题

Q. Critical Parameters :

Advanced: How can reaction conditions be optimized to enhance the yield and purity of this compound derivatives?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : CuI outperforms other catalysts in Ullmann-type couplings due to its redox activity and compatibility with aryl halides .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while isopropanol minimizes side reactions .

- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from 24 h to 5 min, minimizing thermal degradation .

Case Study :

Replacing conventional heating with microwave methods for cyclization improved yield from 50% to 63% while reducing byproduct formation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1663 cm⁻¹) and hydroxyl groups (OH, ~3447 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals methyl group signals (δ 3.59 ppm) and aromatic protons (δ 6.99–8.18 ppm) .

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., N–H⋯N interactions with 3.94 Å π-π stacking) .

Q. Data Comparison :

| Technique | Key Observations | Evidence Reference |

|---|---|---|

| IR | C=O stretch at 1663 cm⁻¹ | |

| ¹H NMR (DMSO-d₆) | CH₃ at δ 3.59 ppm | |

| X-ray | Dihedral angle: 57.84° between rings |

Advanced: How do researchers resolve contradictions in crystallographic data interpretation for quinolinone derivatives?

Methodological Answer:

Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:

- Multipole refinement : Corrects electron density models for heavy atoms (e.g., Cl) to resolve positional ambiguities .

- Hirshfeld Atom Refinement (HAR) : Accurately locates hydrogen atoms in hydrogen-bonded networks (e.g., N–H⋯N dimers in centrosymmetric structures) .

- Comparative analysis : Cross-referencing with similar structures (e.g., 2-chloro-6,7-dimethylquinolin-3-yl derivatives) validates bond lengths and angles .

Example :

In a study, HAR resolved conflicting H-bond geometries, confirming dimerization via N–H⋯N interactions (2.12 Å) .

Advanced: What methodological approaches are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial assays : Broth microdilution tests (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Structure-Activity Relationship (SAR) : Modifying the 4-methyl or 8-chloro substituents alters activity. For example, replacing Cl with bulkier groups reduces membrane permeability .

- Enzyme inhibition studies : Fluorometric assays measure IC₅₀ values against target enzymes (e.g., HIV-1 integrase or Mycobacterium tuberculosis enoyl-ACP reductase) .

Key Finding :

Derivatives with electron-withdrawing groups (e.g., Cl) at position 8 showed 4-fold higher antimicrobial activity compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。